molecular formula C8H8BrFO B1529836 1-(4-Bromo-2-fluorophenyl)ethanol CAS No. 353282-88-9

1-(4-Bromo-2-fluorophenyl)ethanol

Cat. No.: B1529836
CAS No.: 353282-88-9
M. Wt: 219.05 g/mol
InChI Key: MASZUNQDCHMJEP-UHFFFAOYSA-N
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Description

Significance of Functionalized Phenylethanols in Contemporary Chemical Research

Functionalized phenylethanols are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. nbinno.com The presence of a hydroxyl group on the ethyl chain and the potential for various substituents on the phenyl ring make them highly adaptable for further chemical transformations. mdpi.comresearchgate.net These transformations can include oxidation to ketones, esterification, and nucleophilic substitution, allowing for the construction of more complex molecular architectures. The chiral nature of many functionalized phenylethanols, when resolved into their respective enantiomers, provides a valuable tool for asymmetric synthesis, a critical aspect of modern drug development.

Strategic Importance of Halogen Substitution Patterns in Arylethanol Scaffolds

The strategic placement of halogen atoms on the arylethanol scaffold profoundly influences the molecule's chemical reactivity and physical properties. scispace.comnih.gov Halogens, particularly fluorine and bromine, can alter the electronic environment of the aromatic ring through inductive and resonance effects. This, in turn, can modulate the acidity of the hydroxyl group, the reactivity of the benzylic position, and the susceptibility of the aromatic ring to further substitution reactions. nih.gov Moreover, halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the conformation of molecules and influence crystal packing. rsc.orgnih.gov In the context of medicinal chemistry, halogenation is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov

Overview of 1-(4-Bromo-2-fluorophenyl)ethanol within Synthetic Chemistry Paradigms

Within the broader class of halogenated phenylethanols, this compound stands out as a particularly useful building block. chemicalbook.comguidechem.com Its structure incorporates a bromine atom and a fluorine atom at specific positions on the phenyl ring, offering multiple sites for synthetic modification. chemicalbook.combldpharm.com The bromine atom can be readily converted to other functional groups through cross-coupling reactions, while the fluorine atom can enhance the compound's stability and modulate its electronic properties. The secondary alcohol functionality provides a handle for further reactions, including the introduction of chirality. This trifunctional nature makes this compound a valuable precursor in the synthesis of complex, biologically active molecules. researchgate.net

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective utilization in synthesis.

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
CAS Number 353282-88-9
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
IUPAC Name This compound
SMILES CC(O)c1ccc(Br)cc1F
InChI Key MASZUNQDCHMJEP-UHFFFAOYSA-N

Interactive Data Table: Physical Properties of this compound

PropertyValue
Appearance Reddish liquid
Boiling Point 256.305 °C at 760 mmHg (Predicted) ichemical.com
Density 1.535 g/cm³ (Predicted) ichemical.com
Flash Point 108.81 °C (Predicted) ichemical.com
pKa 14.22 ± 0.20 (Predicted) chemicalbook.com

Interactive Data Table: Spectral Data of this compound

SpectroscopyData
¹H-NMR (Predicted, DMSO-d6, 400 MHz) δ 7.76 (t, J = 8.3 Hz, 1H), 7.73 (dd, J = 10.8, 1.8 Hz, 1H), 7.55 (dd, J = 5.2, 1.8 Hz, 1H), 2.55 (s, 3H) ichemical.com
¹³C-NMR No data available
Mass Spectrometry No data available
IR Spectroscopy No data available

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the reduction of the corresponding ketone being the most common approach.

A primary method for synthesizing this compound involves the reduction of 1-(4-bromo-2-fluorophenyl)ethanone. chemicalbook.com This reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like methanol (B129727) or ethanol (B145695). The mixture is stirred at room temperature until the reaction is complete, after which it is quenched and the product is extracted. chemicalbook.com The crude product can then be purified by column chromatography to yield the desired alcohol. chemicalbook.com

An alternative route involves a Grignard reaction. This would entail the reaction of 4-bromo-2-fluorobenzaldehyde (B134337) with a methylmagnesium halide. This method introduces the methyl group and the alcohol functionality simultaneously.

For the enantioselective synthesis of (R)- or (S)-1-(4-bromo-2-fluorophenyl)ethanol, chiral reducing agents or catalysts are employed. For instance, the asymmetric reduction of 1-(4-bromo-2-fluorophenyl)ethanone can be achieved using a borane-dimethyl sulfide (B99878) complex in the presence of a chiral oxazaborolidine catalyst, such as (R)-(+)-2-methyl-CBS-oxazaborolidine for the (R)-enantiomer and the (S)-(-)-2-methyl-CBS-oxazaborolidine for the (S)-enantiomer. chemicalbook.com This method allows for the production of the individual enantiomers with high enantiomeric excess. chemicalbook.com

Applications of this compound in Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in a variety of synthetic applications.

This compound serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net The presence of the bromine atom allows for its use in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The fluorine atom can enhance the biological activity and metabolic stability of the final product. The hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions. For example, it is a precursor in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. researchgate.net

The chiral variants of this compound are particularly important in asymmetric synthesis. These chiral alcohols can be used as starting materials for the synthesis of enantiomerically pure drugs. The stereochemistry at the benzylic alcohol position can have a profound impact on the biological activity of the final molecule. By using either the (R)- or (S)-enantiomer of this compound, chemists can control the stereochemistry of the final product, which is crucial for developing safe and effective pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZUNQDCHMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl Ethanol

Chemoenzymatic and Biocatalytic Approaches to Asymmetric Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of green and efficient synthetic methods. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols like 1-(4-bromo-2-fluorophenyl)ethanol, offering high enantioselectivity under mild reaction conditions.

Enantioselective Microbial Reduction of Related Acetophenones

A key strategy for the synthesis of enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethanone. Various microorganisms have been demonstrated to effectively catalyze this transformation with high enantiomeric excess (ee).

Microbial screening has identified several yeast and bacterial strains capable of reducing substituted acetophenones. For instance, organisms from the genera Candida, Hansenula, Pichia, Rhodotorula, and Saccharomyces have shown the ability to reduce 2-bromo-4-fluoro acetophenone (B1666503) to the corresponding (S)-alcohol in yields greater than 90% and with an impressive 99% enantiomeric excess. prepchem.com Specifically, Rhodotorula rubra has been highlighted for its capacity to produce the (S)-enantiomer of similar bromo-substituted phenyl ethanols with high conversion and enantioselectivity. researchgate.net

The stereochemical outcome of the reduction is dependent on the enzymatic machinery of the specific microorganism, which often follows Prelog's rule, where the hydride is delivered to the Re-face of the carbonyl, typically yielding the (S)-alcohol. However, anti-Prelog reductions are also observed with certain enzymes, providing access to the (R)-enantiomer.

Microorganism/EnzymeSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Candida, Hansenula, Pichia, etc.2-bromo-4-fluoro acetophenone(S)>9099
Rhodotorula rubra4-bromoacetophenone(S)97.698.8
Geotrichum candidum4-bromoacetophenone(R)98.9>99

Optimization of Biocatalytic Reaction Parameters for Stereocontrol

To maximize the efficiency and stereoselectivity of the biocatalytic reduction, several reaction parameters must be carefully optimized. These factors include pH, temperature, substrate concentration, and the choice of co-solvent.

The pH of the reaction medium is critical as it affects the ionization state of the enzyme and substrate, thereby influencing enzyme activity and stability. Temperature also plays a crucial role, with an optimal temperature required to ensure high enzyme activity without causing denaturation. Substrate inhibition is a common phenomenon in enzyme-catalyzed reactions; therefore, maintaining a low substrate concentration, often through fed-batch strategies, is essential to achieve high conversion.

The use of organic co-solvents can be beneficial in dissolving the often poorly water-soluble acetophenone substrates. The choice of solvent and its concentration must be carefully selected to avoid enzyme deactivation. For instance, in the reduction of 2-bromo-4-fluoroacetophenone using an engineered alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH), a Tris-HCl buffer with 30% v/v 2-propanol was used. chemicalbook.com The 2-propanol also serves as a co-substrate for the regeneration of the NADPH cofactor.

General principles for optimizing biocatalysis in organic solvents suggest that the polarity of the solvent is a key parameter. innospk.com High enzymatic activity is often observed in apolar solvents, which are less likely to distort the essential water layer surrounding the enzyme. innospk.com

Enzyme Specificity and Substrate Scope in Bioreductions

The specificity of the enzymes involved in the bioreduction determines the range of substrates that can be effectively converted and the stereochemical outcome of the reaction. Enzymes exhibit different types of specificity, including absolute, group, linkage, and stereochemical specificity. tcd.ie In the context of synthesizing this compound, alcohol dehydrogenases (ADHs) are the key enzymes.

The substrate scope of these enzymes is a critical consideration. Studies have shown that ADHs from various sources can accept a range of substituted acetophenones. For example, engineered ADHs, such as mutants of TeSADH, have demonstrated high activity and enantioselectivity for various aryl ketone substrates. chemicalbook.com The specificity is determined by the shape and electronic environment of the enzyme's active site. The presence and position of substituents on the phenyl ring, such as the bromo and fluoro groups in 1-(4-bromo-2-fluorophenyl)ethanone, significantly influence the binding of the substrate and the subsequent stereoselective reduction.

Conventional Chemical Synthesis Pathways

While biocatalytic methods offer significant advantages, conventional chemical synthesis remains a widely used approach for the production of this compound and its precursors.

Reduction of 1-(4-Bromo-2-fluorophenyl)ethanone Precursors

The most direct conventional route to this compound is the reduction of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethanone. For the synthesis of a racemic mixture, simple reducing agents like sodium borohydride (B1222165) can be employed.

For the asymmetric reduction, chiral reducing agents or catalysts are necessary. A common and effective method is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst, such as (R)-(+)-2-methyl-CBS-oxazaborolidine, in the presence of a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BMS). This system can achieve high enantioselectivity, often exceeding 95% ee, for the reduction of a variety of ketones.

Aryl Bromination and Fluorination Strategies in the Synthesis of Precursors

The key precursor for both biocatalytic and conventional reduction is 1-(4-bromo-2-fluorophenyl)ethanone. The synthesis of this precursor can be achieved through several routes involving the introduction of the bromo and fluoro substituents onto the aromatic ring, followed by acylation.

A plausible and common industrial approach is the Friedel-Crafts acylation of a pre-functionalized benzene (B151609) ring. weebly.commasterorganicchemistry.com For the synthesis of 1-(4-bromo-2-fluorophenyl)ethanone, the starting material would be 1-bromo-3-fluorobenzene. This compound can be acylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The directing effects of the bromo and fluoro substituents guide the acetyl group to the desired position.

Alternatively, the synthesis can commence from a different starting material. For example, 2-fluoroaniline (B146934) can be acetylated to form 2-fluoroacetanilide, which is then brominated at the para position to yield 2-bromo-4-fluoroacetanilide. google.com Subsequent hydrolysis of the acetanilide (B955) and a Sandmeyer-type reaction could potentially lead to the desired acetophenone, although this is a more circuitous route.

Another strategy involves the direct halogenation of a suitable acetophenone. For instance, the bromination of 2-fluoroacetophenone (B1329501) could be explored. However, controlling the regioselectivity of this reaction to obtain the desired 4-bromo isomer can be challenging and may lead to a mixture of products.

Starting MaterialReagentsProductReaction Type
1-Bromo-3-fluorobenzeneAcetyl chloride/AlCl₃1-(4-Bromo-2-fluorophenyl)ethanoneFriedel-Crafts Acylation
2-Fluoroaniline1. Acetic anhydride 2. Bromine2-Bromo-4-fluoroacetanilideAcetylation, Bromination

Multi-Step Linear and Convergent Synthetic Routes

The construction of this compound can be approached through both linear and convergent synthetic strategies. These methods involve the sequential formation of chemical bonds to build the target molecule.

A common linear synthesis route commences with a commercially available starting material, such as 4-bromo-2-fluorobenzaldehyde (B134337). This aldehyde undergoes a nucleophilic addition reaction with a methyl organometallic reagent, typically a Grignard reagent like methylmagnesium bromide. The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the final secondary alcohol. This straightforward, multi-step sequence is effective for laboratory-scale synthesis.

Alternatively, a convergent synthesis strategy can be employed, which involves the separate synthesis of key fragments of the molecule, followed by their assembly in a later stage. For this compound, this would involve two main branches:

Preparation of the Organometallic Reagent: The synthesis of the methyl Grignard reagent (methylmagnesium bromide) from methyl bromide and magnesium metal.

Preparation of the Carbonyl Precursor: The synthesis of 4-bromo-2-fluorobenzaldehyde, which can be prepared from 1-bromo-4-fluoro-2-methylbenzene through oxidation.

A representative reaction scheme for the Grignard-based synthesis is as follows:

Route 1: Linear Synthesis via Grignard Addition

Starting Material: 4-Bromo-2-fluorobenzaldehyde sigmaaldrich.com Reagent: Methylmagnesium bromide Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) Reaction Step: Nucleophilic addition of the Grignard reagent to the aldehyde. Workup: Aqueous acid (e.g., HCl)

Methodological Advancements and Efficiency Enhancements in Synthesis

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of producing chemical compounds like this compound.

Development of Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce waste and minimize the use of hazardous substances. A significant advancement in the green synthesis of chiral alcohols, such as the enantiomers of this compound, is the use of biocatalysis.

Biocatalytic reduction of the precursor ketone, 1-(4-bromo-2-fluorophenyl)ethanone, using engineered alcohol dehydrogenases (ADHs) offers a highly selective and environmentally benign alternative to traditional chemical reductants. researchgate.net These enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, eliminating the need for harsh reagents and organic solvents. nih.govnih.govresearchgate.netbibliotekanauki.pl

For instance, the enantioselective reduction of 2-bromo-4-fluoroacetophenone to (R)-1-(2-bromo-4-fluorophenyl)ethanol has been successfully achieved with high yield and excellent enantiomeric excess using a mutant of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH). researchgate.net This biocatalytic approach exemplifies several green chemistry principles, including catalysis, use of renewable feedstocks (if the biocatalyst is produced from renewable sources), and designing safer chemicals and processes.

Biocatalytic Reduction for Chiral Alcohol Synthesis

ParameterDescriptionReference
EnzymeEngineered Alcohol Dehydrogenase (e.g., TeSADH mutant) researchgate.net
SubstrateProchiral ketone (e.g., 2-bromo-4-fluoroacetophenone) researchgate.net
Reaction ConditionsAqueous buffer (e.g., Tris-HCl), mild temperature (e.g., 30°C) researchgate.net
Cofactor RegenerationOften achieved in-situ using a sacrificial alcohol like 2-propanol researchgate.net
YieldOften high (>90%) researchgate.net
Enantiomeric ExcessTypically excellent (>99%) researchgate.net

Process Intensification and Scalability Considerations

For the large-scale production of this compound, process intensification and scalability are crucial considerations. These efforts aim to make chemical processes more efficient, safer, and more compact.

One of the key technologies in process intensification is continuous flow chemistry . The asymmetric hydrogenation of ketones, a reaction analogous to the reduction of 1-(4-bromo-2-fluorophenyl)ethanone, has been successfully scaled up using continuous-flow reactors. For example, the industrial-scale synthesis of a similar chiral alcohol has been achieved using a transition-metal catalyst (e.g., a Ru-BINAP complex) in a flow system. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, reduced reaction times, and lower catalyst loading. These factors contribute to a more efficient and scalable manufacturing process.

The scalability of biocatalytic reductions is also a significant area of development. Whole-cell biocatalysis, where the enzyme is retained within the microbial host, simplifies the process by providing an in-situ cofactor regeneration system. nih.gov While scaling up biocatalytic processes can present challenges, such as ensuring adequate oxygen supply for microbial growth and managing substrate/product inhibition, these are being addressed through advanced bioreactor design and process optimization. The use of immobilized enzymes is another strategy to enhance scalability and catalyst reusability. researchgate.net

Scalability of Chiral Alcohol Synthesis via Asymmetric Hydrogenation

ParameterDescriptionReference
TechnologyContinuous-Flow Asymmetric Hydrogenation
CatalystTransition-metal complexes (e.g., Ru-BINAP)
PressureHigh pressure (e.g., 50 bar H₂)
TemperatureElevated temperature (e.g., 60°C)
Residence TimeShort (e.g., 10 min)
ThroughputHigh, suitable for ton-scale manufacturing

Stereochemical Control and Chiral Resolution of 1 4 Bromo 2 Fluorophenyl Ethanol

Enantioselective Synthesis Strategies and Their Mechanistic Basis

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule from a prochiral precursor. For 1-(4-bromo-2-fluorophenyl)ethanol, the most common approach is the asymmetric reduction of its corresponding prochiral ketone, 4-bromo-2-fluoroacetophenone. This transformation is typically achieved using chemical catalysts or biocatalysts.

Chemical Catalysis: A prominent method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. wikipedia.org The catalyst, often derived from a chiral amino alcohol such as (R)-diphenylprolinol, creates a chiral environment around the reducing agent.

The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. wikipedia.orgnih.gov The nitrogen atom of the catalyst acts as a Lewis base, coordinating to the Lewis acidic borane. The ketone substrate then coordinates to the boron atom of this complex in a sterically controlled manner, positioning the larger substituent (the substituted phenyl ring) away from the bulky groups of the catalyst. uwindsor.ca This preferred orientation, a chair-like six-membered transition state, exposes one face of the carbonyl group to an intramolecular hydride transfer from the BH₃ group, leading to the formation of the desired alcohol enantiomer with high selectivity. nih.govuwindsor.ca For the synthesis of (R)-1-(4-bromo-2-fluorophenyl)ethanol, an (R)-configured CBS catalyst is typically used.

Biocatalysis: Microbial reduction offers an environmentally friendly and highly selective alternative to chemical methods. researchgate.net Whole-cell biocatalysts from various microorganisms, including yeasts like Candida, Pichia, and Saccharomyces, as well as baker's yeast, have been successfully used to reduce 4-bromo-2-fluoroacetophenone. researchgate.net These organisms produce enzymes, specifically reductases or dehydrogenases, that catalyze the reduction with exceptional enantioselectivity, often yielding the (S)-enantiomer in over 99% enantiomeric excess (ee). researchgate.net The process involves incubating the substrate with the microbial culture, which provides the necessary enzymes and cofactors (like NADH or NADPH) for the reduction. The high selectivity arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation.

Table 1: Enantioselective Synthesis of this compound This table is interactive. You can sort and filter the data.

Method Catalyst/Organism Reducing Agent Product Enantiomer Yield (%) Enantiomeric Excess (ee, %)
CBS Reduction (R)-CBS Catalyst Catecholborane (R) 85-92 94-97
Microbial Reduction Candida, Pichia, Baker's Yeast Cellular Cofactors (S) >90 >99

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis involves controlling the formation of diastereomers, which are stereoisomers that are not mirror images. While less common for the direct synthesis of a single chiral alcohol like this compound from an achiral precursor, diastereoselective principles are fundamental in more complex syntheses where this alcohol might be an intermediate. For instance, if the alcohol were to react further at a different position to create a second stereocenter, the existing chiral center at the alcohol would influence the stereochemical outcome of the subsequent reaction. This is known as substrate-controlled diastereoselection. The steric bulk and electronic nature of the 4-bromo-2-fluorophenyl group and the hydroxyl group would direct incoming reagents to a specific face of the molecule, favoring the formation of one diastereomer over the other.

Kinetic Resolutions and Dynamic Kinetic Resolutions

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: A common and efficient method for the kinetic resolution of racemic this compound is through enzyme-catalyzed enantioselective acetylation. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, are particularly effective. In the presence of an acyl donor like vinyl acetate, the lipase selectively acetylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the unreacted, enantiomerically pure alcohol (e.g., (R)-1-(4-bromo-2-fluorophenyl)ethanol) and the acetylated enantiomer (e.g., (S)-1-(4-bromo-2-fluorophenyl)acetyl acetate). These two compounds can then be easily separated by standard chromatographic techniques. This method can achieve very high enantiomeric excess (>99%) for the remaining alcohol. researchgate.net

Dynamic Kinetic Resolution (DKR): A limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the enantioselective resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer.

For this compound, DKR can be achieved by coupling an enzymatic resolution (e.g., with Pseudomonas fluorescens lipase) with a racemization catalyst. A common racemization catalyst for alcohols is Shvo's catalyst. As the enzyme selectively acylates one enantiomer, the racemization catalyst continuously converts the remaining, slower-reacting enantiomer back into the racemate. This ensures that the faster-reacting enantiomer is always available for the enzyme, driving the reaction towards a single, enantiopure product with high yield and enantiomeric excess. cas.cn

Table 2: Resolution Strategies for this compound This table is interactive. You can sort and filter the data.

Method Catalyst/Enzyme Reagent(s) Product Yield (%) Enantiomeric Excess (ee, %)
Enzymatic Kinetic Resolution Immobilized CAL-B Vinyl Acetate (R)-Alcohol ~50 >99
Dynamic Kinetic Resolution P. fluorescens lipase & Shvo's Catalyst Acyl Donor (R)-Alcohol 88 >99

Chiral Purity Determination Methodologies

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial after any chiral synthesis or resolution. The most common and reliable methods for this are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers. sigmaaldrich.com The technique uses a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. bgb-analytik.com As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. bgb-analytik.com This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

For this compound, a common CSP is Nucleodex beta-PM. chemicalbook.com The separation is typically performed using a mobile phase consisting of a mixture of aqueous buffer (e.g., 0.1% triethylammonium (B8662869) acetate) and an organic solvent like methanol (B129727). chemicalbook.com By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated.

NMR Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric purity, typically by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). nih.govmdpi.com

Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a highly pure chiral reagent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra. By integrating the signals of specific protons or other nuclei (like ¹⁹F) that are unique to each diastereomer, their ratio, and thus the original ee, can be determined. mdpi.com

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms weak, non-covalent diastereomeric complexes with each enantiomer. frontiersin.org This can induce small but measurable differences in the chemical shifts (non-equivalence) for corresponding protons in the two enantiomers, allowing for their quantification by integration. frontiersin.org

For alcohols, a three-component system involving 2-formylphenylboronic acid and an enantiopure amine can create diastereomeric iminoboronate esters that show well-resolved signals in the ¹H NMR spectrum, enabling accurate ee determination. nih.gov

Table 3: Methodologies for Chiral Purity Determination This table is interactive. You can sort and filter the data.

Technique Method Detail Typical System Observation
Chiral HPLC Chiral Stationary Phase Column: Nucleodex beta-PM; Mobile Phase: H₂O/Methanol with TEAA buffer Separation of enantiomers into two peaks with different retention times. chemicalbook.com
NMR Spectroscopy Chiral Derivatizing Agent (CDA) React with enantiopure agent to form diastereomers. Appearance of distinct sets of signals for each diastereomer in the NMR spectrum. mdpi.com
NMR Spectroscopy Chiral Solvating Agent (CSA) Add enantiopure agent to form transient complexes. Splitting of a single enantiomeric signal into two distinct signals. frontiersin.org

Reactivity and Transformations of 1 4 Bromo 2 Fluorophenyl Ethanol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary alcohol functionality in 1-(4-bromo-2-fluorophenyl)ethanol is a primary site for various chemical modifications, including oxidation to ketones and carboxylic acids, and reduction to the corresponding alkane.

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of the hydroxyl group in this compound provides a direct route to the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethanone. This transformation is a common and crucial step in many synthetic pathways. A variety of oxidizing agents can be employed for this purpose, with pyridinium (B92312) chlorochromate (PCC) being a frequently utilized reagent. libretexts.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, to prevent over-oxidation.

While the oxidation of primary alcohols to carboxylic acids is a well-established process, the direct conversion of the secondary alcohol this compound to a carboxylic acid would involve carbon-carbon bond cleavage, which is a less common transformation under standard oxidation conditions. wikipedia.orglibretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (chromic acid in sulfuric acid), are known to oxidize primary alcohols to carboxylic acids, often proceeding through an aldehyde intermediate. wikipedia.orglibretexts.orgresearchgate.net For secondary alcohols, these potent oxidants typically yield the corresponding ketone.

ReactantReagentProductSolventTemperatureYield
This compoundPyridinium Chlorochromate (PCC)1-(4-Bromo-2-fluorophenyl)ethanoneDichloromethaneRoom TemperatureHigh

This table summarizes a typical oxidation reaction of this compound to its corresponding ketone.

Reduction Reactions to Alkane Derivatives

The hydroxyl group of this compound can be completely removed through reduction to yield the corresponding alkane derivative, 1-bromo-4-fluoro-2-ethylbenzene. This type of deoxygenation reaction can be achieved through various methods, often involving a two-step process. One common approach is the conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4). Another method involves the reduction of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethanone, which can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. A patent describes the reduction of a similar ketone, 5-bromo-2-chloro-4'-ethoxybenzophenone, to the corresponding methylene (B1212753) group using triethylsilane in the presence of a Lewis acid. google.com

ReactantReagent(s)ProductNotes
This compound1. TsCl, Pyridine; 2. LiAlH41-Bromo-4-fluoro-2-ethylbenzeneTwo-step process via tosylate intermediate.
1-(4-Bromo-2-fluorophenyl)ethanoneH2NNH2, KOH1-Bromo-4-fluoro-2-ethylbenzeneWolff-Kishner reduction.
1-(4-Bromo-2-fluorophenyl)ethanoneZn(Hg), HCl1-Bromo-4-fluoro-2-ethylbenzeneClemmensen reduction.

This table outlines common methods for the reduction of this compound and its ketone derivative to the corresponding alkane.

Halogen-Mediated Reactions

The bromine atom on the phenyl ring of this compound is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with various nucleophiles. researchgate.netfishersci.co.uklibretexts.org For this reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the fluorine atom provides some activation, although additional electron-withdrawing substituents would generally enhance reactivity. The reaction proceeds through a Meisenheimer complex intermediate. libretexts.org Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. fishersci.co.uk For instance, the reaction of an activated aryl halide with an amine in the presence of a base like potassium carbonate in a solvent such as ethanol (B145695) can lead to the corresponding aniline (B41778) derivative. fishersci.co.uk

A study on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with aniline in various solvents demonstrated the influence of the solvent and basic catalysts on the reaction rate. rsc.org While this specific substrate is more activated, the principles apply to the reactivity of this compound.

Aryl HalideNucleophileProductConditions
Activated Aryl HalideAmineAryl AmineBase (e.g., K2CO3), Solvent (e.g., Ethanol), Heat
Activated Aryl HalideAlcohol/BaseAryl EtherBase (e.g., NaH), Solvent (e.g., THF)

This table illustrates the general conditions for nucleophilic aromatic substitution reactions on activated aryl halides.

Cross-Coupling Reactions (e.g., Suzuki, Heck) of the Aryl Bromide

The bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.govfujifilm.comresearchgate.netarkat-usa.org This reaction is highly versatile and tolerates a wide range of functional groups. For instance, the coupling of an aryl bromide with phenylboronic acid using a palladium catalyst like Pd(PPh3)4 and a base such as potassium carbonate in a solvent mixture like aqueous dioxane can yield the corresponding biphenyl (B1667301) derivative. nih.gov

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. arkat-usa.org This reaction is particularly useful for the synthesis of substituted alkenes. The reaction of an aryl bromide with an alkene like styrene (B11656), catalyzed by a palladium complex in the presence of a base, leads to the formation of a stilbene (B7821643) derivative.

ReactionReactant 1Reactant 2CatalystBaseProduct
Suzuki CouplingThis compoundPhenylboronic acidPd(PPh3)4K2CO31-(4-Phenyl-2-fluorophenyl)ethanol
Heck ReactionThis compoundStyrenePd(OAc)2, PPh3Et3N1-(4-Styryl-2-fluorophenyl)ethanol

This table provides illustrative examples of Suzuki and Heck cross-coupling reactions involving this compound.

Cyclization Reactions and Ring-Forming Transformations

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic and carbocyclic systems through cyclization reactions.

Intramolecular reactions, where both reacting partners are present in the same molecule, are particularly efficient for ring formation. For instance, derivatives of this compound can be designed to undergo intramolecular cyclization. One such strategy involves the intramolecular Heck reaction . researchgate.netorganic-chemistry.org By introducing an appropriately positioned alkene moiety into the molecule, an intramolecular palladium-catalyzed coupling between the aryl bromide and the alkene can lead to the formation of a new ring.

Another approach to heterocycle synthesis involves the reaction of the hydroxyl group or a derivative thereof with a suitable partner, followed by cyclization. For example, the synthesis of benzofurans can be achieved from ortho-hydroxy-substituted precursors. organic-chemistry.orgnih.govresearchgate.netnih.govasianinstituteofresearch.org While this compound does not possess an ortho-hydroxyl group, it can be a starting material for the synthesis of precursors that do. For example, a nucleophilic aromatic substitution on a related compound, 1-bromo-2,4-difluorobenzene, to introduce a hydroxyl group ortho to the remaining halogen could be a potential route. Subsequent functionalization and cyclization could then lead to benzofuran (B130515) derivatives.

Furthermore, photochemical cyclization of o-alkynylaryl isocyanides with organic dichalcogenides has been shown to produce 2,4-bischalcogenated quinolines, highlighting another potential avenue for the synthesis of complex heterocycles from appropriately substituted precursors. nih.gov

Precursor TypeCyclization MethodProduct Type
O-alkenyl-1-(4-bromo-2-fluorophenyl)ethanol derivativeIntramolecular Heck ReactionFused or spirocyclic ring systems
ortho-Hydroxy-aryl derivative from this compoundVarious (e.g., Williamson ether synthesis followed by cyclization)Benzofuran derivatives

This table outlines potential cyclization strategies starting from derivatives of this compound.

Derivatization to Advanced Chemical Scaffolds

The strategic positioning of the bromo and fluoro substituents, along with the reactive ethanol side chain, makes this compound a valuable building block for the synthesis of advanced chemical scaffolds, particularly those with applications in medicinal chemistry and materials science. Through a series of chemical transformations, this relatively simple molecule can be elaborated into complex heterocyclic systems and other polyfunctionalized aromatic structures.

A key initial transformation is the oxidation of the secondary alcohol to the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethanone. nih.gov This ketone serves as a versatile intermediate for a variety of subsequent reactions.

One important application is in the synthesis of fused heterocyclic systems. For instance, the derivative 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been synthesized. researchgate.netresearchgate.net Although the reported synthesis starts from 4-bromo-2-fluoroaniline, the conversion of this compound to this aniline derivative is a feasible synthetic route. The synthesis of the imidazo[4,5-c]pyridin-2-one core involves a multi-step sequence including nitration, chlorination, N-alkylation with 4-bromo-2-fluoroaniline, reduction of the nitro group, and subsequent condensation. researchgate.netresearchgate.net

The bromine atom on the phenyl ring is particularly useful for constructing biaryl systems and introducing further complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for this purpose. researchgate.netlibretexts.orgnih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, which can then be further functionalized. libretexts.orgorganic-chemistry.orgresearchgate.netnih.govacs.org These reactions enable the creation of a diverse library of substituted phenyl derivatives from a single starting material.

Furthermore, the hydroxyl group can be converted to other functional groups, such as an azide (B81097), to facilitate entry into different classes of heterocyclic scaffolds. The direct conversion of alcohols to azides can be achieved through various methods, including the use of triphenylphosphine, iodine, and sodium azide in DMSO, or via phosphate (B84403) activation. ias.ac.inresearchgate.netorganic-chemistry.org These azides are precursors for the synthesis of triazole derivatives through cycloaddition reactions.

The following tables summarize key transformations and the resulting advanced chemical scaffolds derived from this compound and its immediate derivatives.

Table 1: Synthesis of Ketone Intermediate

Starting Material Reagents and Conditions Product Reference(s)
This compound Pyridinium chlorochromate (PCC), Dichloromethane 1-(4-Bromo-2-fluorophenyl)ethanone

Table 2: Synthesis of Fused Heterocyclic Scaffolds

Starting Material Key Transformation Steps Resulting Scaffold Reference(s)
4-Bromo-2-fluoroaniline (derivable from the title compound) Nitration, Chlorination, N-alkylation, Reduction, Condensation 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one researchgate.netresearchgate.net

Table 3: Potential Cross-Coupling Reactions for Scaffold Elaboration

Reaction Type Reactants Catalyst System Potential Product Type Reference(s)
Suzuki-Miyaura Coupling 1-(4-Bromo-2-fluorophenyl) derivative, Arylboronic acid Palladium catalyst, Base Biaryl-substituted scaffold researchgate.netlibretexts.orgnih.gov
Sonogashira Coupling 1-(4-Bromo-2-fluorophenyl) derivative, Terminal alkyne Palladium catalyst, Copper(I) cocatalyst, Base Alkynyl-substituted scaffold libretexts.orgorganic-chemistry.orgresearchgate.netnih.govacs.org

Table 4: Potential Conversion to Azide for Heterocycle Synthesis

Starting Material Reagents and Conditions Intermediate Product Potential Application Reference(s)

Spectroscopic and Structural Elucidation of 1 4 Bromo 2 Fluorophenyl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-(4-bromo-2-fluorophenyl)ethanol and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectra are fundamental for identifying the types and connectivity of protons in a molecule. For derivatives of this compound, characteristic signals include multiplets for the aromatic protons, a quartet for the methine proton adjacent to the hydroxyl group, and a doublet for the methyl protons. rsc.orgchemicalbook.com The precise chemical shifts and coupling constants are sensitive to the substitution pattern on the phenyl ring.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. chemicalbook.com The spectrum of this compound and its derivatives will show distinct signals for the methyl, methine, and aromatic carbons. rsc.orgrsc.org The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the bromo and fluoro substituents.

¹⁹F NMR is a powerful tool for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov In the context of this compound derivatives, ¹⁹F NMR provides a direct probe of the fluorine's local environment. nih.govspectrabase.com The chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) can confirm the position of the fluorine atom on the phenyl ring and provide insights into through-space interactions. rsc.org

¹H NMR Data for 1-(4-chlorophenyl)-2,2-difluoroethanol
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
7.51 – 7.30m
5.73td, J = 55.9, 4.7 Hz
4.82td, J = 10.0, 4.7 Hz
2.47s
Source: The Royal Society of Chemistry rsc.org
¹³C NMR Data for 1-(4-chlorophenyl)-2,2-difluoroethanol
Chemical Shift (δ) ppm Coupling Constant (J) Hz
134.9
134.1
128.88
128.4t, J = 1.0 Hz
115.5t, J = 244.0 Hz
73.03t, J = 24.0 Hz
Source: The Royal Society of Chemistry rsc.org
¹⁹F NMR Data for 1-(4-chlorophenyl)-2,2-difluoroethanol
Chemical Shift (δ) ppm Coupling Constant (J) Hz
-127.6dd, J = 301.7, 285.5 Hz
Source: The Royal Society of Chemistry rsc.org

The three-dimensional arrangement, or conformation, of this compound can be investigated using advanced NMR techniques that measure through-space spin-spin coupling constants, such as the Nuclear Overhauser Effect (NOE). These experiments detect interactions between nuclei that are close in space, even if they are not directly connected by chemical bonds.

For instance, in a study of the related compound 1-(4-bromophenyl)-2-fluoroethanol (BPFE), NMR was used to determine the relative energies of its different rotational isomers (rotamers). rsc.org The analysis revealed that the conformer where the fluorine atom is gauche to the hydroxyl group and trans to the phenyl group is the most stable in various solvents. rsc.org The energy differences between the rotamers were found to be dependent on the polarity of the solvent. rsc.org Such studies provide valuable information on the preferred shapes of these molecules in solution, which can influence their reactivity and biological interactions.

For chiral molecules like this compound, determining the absolute configuration of the stereocenter is crucial. NMR-based methods, often involving the use of chiral derivatizing agents, are widely employed for this purpose. hebmu.edu.cn

One common approach is the formation of diastereomeric esters or amides by reacting the alcohol with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). hebmu.edu.cn The resulting diastereomers will have distinct NMR spectra, particularly in the chemical shifts of protons near the newly formed chiral auxiliary. By analyzing these differences, the absolute configuration of the original alcohol can be determined. hebmu.edu.cn Other chiral reagents and methods, such as the use of chiral solvating agents, can also be utilized to differentiate enantiomers by NMR. chemicalbook.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the entire molecule. rsc.orgnih.gov

A key feature in the mass spectrum of bromine-containing compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M+ and M+2) of similar intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom. docbrown.info

Fragmentation patterns observed in the mass spectrum provide further structural information. For this compound, common fragmentation pathways may include the loss of a water molecule, a methyl group, or cleavage of the bond between the aromatic ring and the ethanol (B145695) side chain. nist.gov

Infrared and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These spectra provide a "fingerprint" of the functional groups present in the compound.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, the C-O stretch of the alcohol, and vibrations associated with the substituted benzene (B151609) ring. chemicalbook.com The C-Br and C-F stretching vibrations would also be present at lower frequencies. chemicalbook.com

Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds. nih.gov Therefore, it can be a useful tool for observing the vibrations of the aromatic ring and the carbon-halogen bonds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound or its derivatives would provide precise bond lengths, bond angles, and torsional angles. This information would unambiguously confirm the connectivity of the atoms and the relative positions of the bromo and fluoro substituents on the phenyl ring. Furthermore, it would reveal the conformation of the ethanol side chain and the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Ultraviolet-Visible Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. researchgate.net The positions and intensities of these bands are influenced by the electronic effects of the bromo and fluoro substituents, as well as the hydroxyl group. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra, providing insights into the nature of the electronic transitions involved. researchgate.net

Computational Chemistry and Theoretical Studies on 1 4 Bromo 2 Fluorophenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(4-Bromo-2-fluorophenyl)ethanol. DFT calculations can elucidate geometric parameters, thermodynamic stability, and various electronic properties.

For instance, a DFT study on the isomeric compound (R)-1-(2-bromo-4-fluorophenyl)ethanol highlighted the impact of substituent positioning on molecular conformation. The research indicated that the ortho-bromo substituent leads to a 12% increase in torsional strain compared to its meta-substituted counterparts, which directly affects the molecule's conformational flexibility. Similar calculations on this compound would be crucial to understanding how the specific arrangement of the bromo and fluoro groups on the phenyl ring dictates its three-dimensional structure and energetic landscape.

A theoretical study on a related chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, utilized DFT with the B3LYP/6–311G++(d,p) basis set to optimize the molecular structure and compare it with experimental X-ray analysis data. nih.gov Such an approach for this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its geometry.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity and lower stability.

Similarly, DFT calculations on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one determined a HOMO-LUMO energy gap of 4.12 eV, indicating significant stability suitable for optoelectronic applications. nih.gov An analysis of this compound would likewise map the distribution of these frontier orbitals. It is expected that the HOMO would be localized on the electron-rich regions of the phenyl ring and the oxygen atom of the ethanol (B145695) group, while the LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms.

Table 1: Illustrative Frontier Orbital Data from a Related Compound

CompoundComputational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-oneDFT/B3LYP/6–311G++(d,p)-6.34-2.224.12 nih.gov
4-Bromo-2-Fluoro-1-NitrobenzeneDFT/B3LYP/6-311++G(d,p)N/AN/AAnalysis of charge transfer was performed researchgate.net

This table presents data from related bromo-fluorophenyl compounds to illustrate the typical results of a HOMO-LUMO analysis. "N/A" indicates that specific values were not provided in the cited abstract.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.

For this compound, an MEP map would reveal the influence of the electronegative fluorine and bromine atoms and the polar hydroxyl group. A theoretical study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one used MEP analysis to identify the nucleophilic region around the carbonyl oxygen and electrophilic regions elsewhere. nih.gov A similar analysis of 4-Bromo-2-Fluoro-1-Nitrobenzene also involved MEP mapping to understand its reactive sites. researchgate.net

In the case of this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The aromatic ring would display a complex potential landscape, with the electronegative fluorine and bromine atoms influencing the charge distribution and creating regions of varying electrophilicity.

Transition state theory is fundamental to understanding the kinetics and mechanisms of chemical reactions. Computational methods, particularly DFT, are employed to locate and characterize the transition state (TS)—the highest energy point along a reaction coordinate. Analyzing the structure and energy of the transition state provides critical insights into the reaction's feasibility, rate, and stereoselectivity.

For this compound, transition state analysis could be applied to various potential reactions, such as oxidation of the alcohol to a ketone, nucleophilic substitution of the halogen atoms, or dehydration to form a styrene (B11656) derivative. For example, understanding the SN2 reaction mechanism would involve analyzing the transition state where the nucleophile attacks and the leaving group departs. reddit.com While specific TS analyses for this molecule are not available in the provided results, studies on the dehydration of substituted 1-phenylethanols show that the stability of the transition state, which involves a developing carbenium ion, is key to the reaction rate. libretexts.org A computational study of such reactions for this compound would help predict its reactivity and the conditions required for various chemical transformations.

Molecular Dynamics Simulations (if applicable, to study flexibility/interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD provides detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule in various environments, such as in solution.

While no specific MD simulation studies for this compound were found, this technique would be highly applicable. An MD simulation could model the behavior of the molecule in different solvents, revealing how solvent molecules arrange around it and how hydrogen bonding networks are formed and broken. arxiv.orgmdpi.com This is particularly relevant for understanding its solubility and interactions in biological systems. Furthermore, MD simulations could explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them, which is crucial for understanding its flexibility and how it might bind to a receptor or enzyme active site.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.govdntb.gov.ua These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or chemical reactivity. The development of such a model would involve calculating a wide range of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors. Studies on other halogenated aromatic compounds have successfully used descriptors derived from electrostatic potential and HOMO energy to build predictive QSPR models. Although no specific QSPR model for this compound is available, the methodology has been established for similar classes of molecules, such as nitroenergetic compounds, demonstrating its utility in predicting properties based on molecular structure. nih.gov

Applications of 1 4 Bromo 2 Fluorophenyl Ethanol As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

1-(4-Bromo-2-fluorophenyl)ethanol is a key starting material for the construction of complex molecules, particularly those with pharmaceutical applications. Chiral alcohols containing halogenated phenyl groups are well-established intermediates in the synthesis of advanced pharmaceutical agents. The general principle involves leveraging the alcohol's chirality and the ring's functional handles to build stereospecific and functionally dense molecules.

For instance, the synthesis of dapagliflozin, a drug used to treat type 2 diabetes, involves intermediates like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlighting the importance of bromo-substituted phenyl compounds in the preparation of complex, commercially significant drugs. google.com Similarly, patents for various phenylalkylamine pharmaceuticals list a wide range of chiral haloalcohols as essential, optically active intermediates for their production. google.com The this compound scaffold fits this profile, where the hydroxyl group can be used for chain extension or modification, and the bromine atom can be later substituted to introduce further complexity, leading to potent and selective bioactive molecules.

Intermediacy in the Development of Diverse Heterocyclic Systems

Heterocyclic compounds are foundational to medicinal chemistry and materials science due to their wide spectrum of biological and physical properties. mdpi.com this compound serves as a precursor to the 4-bromo-2-fluorophenyl moiety, which is integrated into various heterocyclic frameworks.

A notable example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound is recognized as an important intermediate for creating a range of biologically active molecules, including potential anticancer agents and corticotropin-releasing factor (CRF) antagonists. researchgate.net The synthesis involves a multi-step process where 4-bromo-2-fluoroaniline, which can be derived from the target alcohol, is reacted to build the complex fused-ring system. researchgate.net

Furthermore, the bromo-substituted phenyl group is a common feature in other bioactive heterocycles. Research has shown its incorporation into:

Triazoles: The synthesis of novel racemic secondary alcohols based on a 4-(4-bromophenyl)-1,2,4-triazole-3-thiol core demonstrates a pathway where a bromophenyl group is central to the final structure, which exhibits potential biomedical applications. mdpi.com

Pyrazines: In the development of new antibacterial agents, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized via Suzuki cross-coupling, using the bromine atom as a key reaction site for diversification. mdpi.com

These examples underscore the role of the 4-bromo-2-fluorophenyl structure as a critical component in the assembly of medicinally important heterocyclic scaffolds.

Contribution to the Synthesis of Building Blocks for Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. Building blocks like this compound are highly prized for this purpose. The compound offers multiple points for diversification, allowing chemists to rapidly generate a large number of distinct analogues from a common core.

The bromine atom is particularly useful as it serves as a "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a wide variety of other molecular fragments. mdpi.com The fluorine atom and the secondary alcohol provide additional modulation of the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, metabolic stability) of the library members.

The table below illustrates how this single intermediate can be used to generate a diverse set of compounds for a chemical library.

Illustrative Chemical Library Generation from this compound
Starting IntermediateReaction at AlcoholReaction at Bromo-group (Suzuki Coupling)Resulting Compound Class
This compoundOxidation to Ketonewith Phenylboronic acidBiaryl Ketones
This compoundEtherificationwith Thiopheneboronic acidBiaryl Ethers
This compoundEsterificationwith Pyridineboronic acidBiaryl Esters
This compoundNo Reactionwith Alkynyl Stannane (Stille Coupling)Alkynyl Phenyl Alcohols

This strategic approach allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological or material properties.

Precursor in the Synthesis of Agrochemical Intermediates

The principles that make this compound valuable in pharmaceutical synthesis are directly transferable to the agrochemical field. Heterocyclic compounds are a major class of active ingredients in pesticides, herbicides, and fungicides. The search for new agrochemicals relies on the same methodologies of synthesis and screening of chemical libraries to identify potent and selective agents.

The presence of both fluorine and bromine in the structure is highly relevant. Halogenated compounds are prevalent in agrochemistry, often enhancing the efficacy and metabolic stability of the active ingredient. The 4-bromo-2-fluorophenyl scaffold can be incorporated into known agrochemically active heterocyclic cores, such as pyrazoles, triazoles, and pyridines, to generate novel candidates. The synthetic utility demonstrated in the creation of pharmaceutical heterocycles, such as imidazo[4,5-c]pyridin-2-ones and pyrazines, can be applied to the development of new crop protection agents. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-2-fluorophenyl)ethanol, and how are intermediates characterized?

The synthesis typically involves reduction of 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2) using reducing agents like NaBH₄ or LiAlH₄. Key intermediates, such as the ketone precursor, are characterized via HPLC , NMR , and mass spectrometry to confirm purity and structural integrity. The hydrochloride salt form is often employed to enhance solubility for downstream applications .

Q. How does the halogen substitution pattern (bromine and fluorine positions) influence the compound's physicochemical properties?

Halogen positioning on the phenyl ring significantly impacts polarity, solubility, and steric effects. For example, bromine at the 4-position increases molecular weight and lipophilicity, while fluorine at the 2-position enhances electronic effects (e.g., resonance withdrawal). Comparative studies with analogs (e.g., 1-(3-Bromo-2-fluorophenyl)ethanol) show differences in logP values by ~0.3 units and melting points by 10–15°C .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-3 ) provides definitive stereochemical data. Complementary methods include chiral HPLC to resolve enantiomers and FT-IR to confirm functional groups (e.g., -OH stretch at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during asymmetric synthesis of this compound?

Chiral resolution methods include enzymatic kinetic resolution (e.g., using lipases) or diastereomeric salt formation with tartaric acid derivatives. Advanced techniques like continuous flow reactors improve yield (up to 95% ee) by controlling reaction kinetics and minimizing racemization. Monitoring via chiral stationary phase HPLC is critical for quality control .

Q. What experimental strategies resolve contradictions in reported biological activity data for halogenated ethanol derivatives?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using radioligand binding assays (for receptor affinity studies) and dose-response curves (IC₅₀/EC₅₀ determination). Meta-analyses of structurally similar compounds (e.g., 1-(5-Bromo-2-fluorophenyl)ethanol) reveal halogen positioning alters target selectivity by >50% in some cases .

Q. How does this compound interact with biological targets at the molecular level?

Computational docking studies (e.g., AutoDock Vina) suggest the bromine atom engages in hydrophobic interactions with enzyme pockets, while the hydroxyl group forms hydrogen bonds. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH), with Kd values reported in the micromolar range for neurotransmitter receptor targets .

Q. What are the challenges in purifying this compound from reaction byproducts, and how are they addressed?

Common impurities include unreacted ketone precursors and diastereomers. Flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (using ethanol/water mixtures) achieve >98% purity. For scale-up, simulated moving bed (SMB) chromatography reduces solvent consumption by 40% .

Methodological Considerations

Q. How to design a mechanistic study for the oxidation of this compound to its ketone derivative?

Use isotopic labeling (e.g., D₂O in NMR) to track proton transfer during oxidation. Kinetic isotope effects (KIE) and Hammett plots elucidate whether the mechanism proceeds via a radical or carbocation intermediate. Control experiments with TEMPO (radical scavenger) confirm pathway specificity .

Q. What in silico tools predict the metabolic stability of this compound in preclinical studies?

CYP450 isoform docking (e.g., CYP3A4, CYP2D6) in Schrödinger Suite identifies potential oxidation sites. QSAR models trained on halogenated ethanol derivatives correlate logD values with microsomal half-life (t₁/₂). Experimental validation via hepatocyte incubation assays is recommended .

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and solvent choice (e.g., THF for better ketone solubility). Process analytical technology (PAT) tools like ReactIR monitor reaction progression in real time, reducing byproduct formation .

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Reactant of Route 1
1-(4-Bromo-2-fluorophenyl)ethanol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.